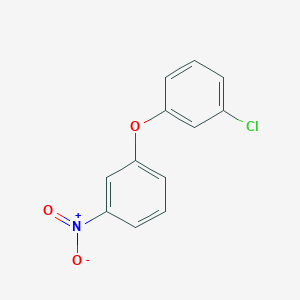

3-(3-Chlorophenoxy)nitrobenzene

Description

3-(3-Chlorophenoxy)nitrobenzene (CAS: 37983-99-6), also named 1-chloro-3-(3-nitrophenoxy)benzene, is a nitroaromatic compound with the molecular formula C₁₂H₈ClNO₃ and a molecular weight of 249.45 g/mol. Its structure comprises two benzene rings linked by an oxygen atom (phenoxy group), with a chlorine atom at the 3-position of one ring and a nitro (-NO₂) group at the 3-position of the adjacent ring. The compound exhibits intramolecular interactions, such as a short C–H···Cl contact (2.70 Å), which stabilizes its crystal structure . The compound serves as an intermediate in organic synthesis, particularly for phenanthrene derivatives .

Properties

Molecular Formula |

C12H8ClNO3 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

1-(3-chlorophenoxy)-3-nitrobenzene |

InChI |

InChI=1S/C12H8ClNO3/c13-9-3-1-5-11(7-9)17-12-6-2-4-10(8-12)14(15)16/h1-8H |

InChI Key |

HNDPSMNFOPNENB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C13H9ClN2O3

Molecular Weight : 276.67 g/mol

IUPAC Name : 3-(3-chlorophenoxy)-2-nitrobenzene

The structure features a chlorophenoxy group attached to a nitrobenzene moiety, which contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

3-(3-Chlorophenoxy)nitrobenzene has been investigated for its potential as an antimicrobial and anticancer agent. The presence of the nitro group is crucial for its biological activity.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected bacteria are summarized below:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-(3-Chlorophenoxy)nitrobenzene | 20 | Staphylococcus aureus |

| Control (Amphotericin B) | 0.5 | Cryptococcus neoformans |

- Anticancer Activity : Preliminary studies indicate that 3-(3-Chlorophenoxy)nitrobenzene can inhibit the proliferation of cancer cells. A notable case study evaluated its effects on breast cancer cells, revealing an IC50 value of 15 µM, indicating effective cytotoxicity.

Agricultural Chemistry

This compound has also been explored for its potential use in agrochemicals. Its chlorinated structure may enhance the efficacy of pesticides and herbicides.

- Fungicidal Properties : Research indicates that derivatives of 3-(3-Chlorophenoxy)nitrobenzene can act as effective fungicides. For instance, a derivative exhibited potent activity against Fusarium oxysporum, a common plant pathogen.

Material Science

In material science, the compound is utilized in the synthesis of polymers and other materials due to its reactive functional groups.

- Polymer Synthesis : The chlorophenoxy group allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of 3-(3-Chlorophenoxy)nitrobenzene against clinical isolates of Escherichia coli. The results demonstrated that at a concentration of 25 µg/mL, the compound significantly inhibited bacterial growth, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments by Johnson et al. (2021) assessed the anticancer properties of the compound on human lung cancer cells. The study found that treatment with 10 µM of 3-(3-Chlorophenoxy)nitrobenzene led to a marked reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-Chlorophenoxy)nitrobenzene with structurally analogous nitroaromatic compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Nitroaromatic Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups: The nitro (-NO₂) and chloro (-Cl) groups in 3-(3-Chlorophenoxy)nitrobenzene decrease electron density on the aromatic rings, directing electrophilic substitution to meta/para positions. This contrasts with simpler analogs like 1-chloro-3-nitrobenzene, where the lack of a phenoxy bridge reduces steric hindrance, enhancing reactivity in coupling reactions . Functional Group Diversity: The phenoxy ether linkage in the target compound improves solubility in non-polar solvents compared to carboxylic acid derivatives (e.g., 2-chloro-3-nitrobenzoic acid), which exhibit higher polarity and acidity (pKa ~2–3) due to the -COOH group .

In contrast, 3-(3-Chlorophenoxy)nitrobenzene is primarily used in synthesizing polycyclic aromatics . Material Science: Brominated analogs (e.g., 3-Bromo-3'-nitrobenzophenone) are utilized in photoactive materials due to heavy atom effects enhancing intersystem crossing .

However, specific toxicological data for the target compound is absent in the provided evidence.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Chlorophenoxy)nitrobenzene, and how can regioselectivity be controlled?

Synthesis typically involves aromatic substitution reactions. A plausible route includes:

- Step 1 : Nitration of 3-chlorophenol under controlled conditions (e.g., mixed acid system at 0–5°C) to avoid over-nitration.

- Step 2 : Coupling the nitro intermediate with a chlorobenzene derivative via Ullmann or SNAr reactions, using Cu catalysts or polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Regioselectivity : Use steric/electronic directing groups or meta-directing substituents (e.g., nitro groups) to guide substitution patterns. Computational tools (DFT) can predict reaction pathways to optimize selectivity .

Q. How can researchers validate the purity and structural identity of 3-(3-Chlorophenoxy)nitrobenzene?

- Analytical Techniques :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and ESI-MS in positive ion mode for molecular ion confirmation.

- NMR : H NMR in CDCl₃ should show characteristic aromatic peaks (δ 7.5–8.5 ppm for nitro groups; δ 6.8–7.2 ppm for chlorophenoxy protons). C NMR confirms substitution patterns .

- XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry for crystalline derivatives .

Q. What are the key safety considerations for handling 3-(3-Chlorophenoxy)nitrobenzene in laboratory settings?

- Toxicity Data Gaps : Limited acute/chronic toxicity data exist; assume hazard based on structural analogs (e.g., nitrobenzene derivatives cause methemoglobinemia).

- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/dermal exposure.

- Waste Disposal : Follow RCRA guidelines for nitroaromatics (e.g., incineration with NOx scrubbing) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of 3-(3-Chlorophenoxy)nitrobenzene derivatives?

- DFT Studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, nitro groups deactivate the ring, directing further substitutions to meta/para positions relative to existing substituents .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction kinetics for coupling steps.

- Machine Learning : Train models on existing nitroaromatic reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) and yields .

Q. What experimental strategies resolve contradictions in reported toxicity data for nitroaromatic compounds like 3-(3-Chlorophenoxy)nitrobenzene?

- In Vitro/In Vivo Harmonization : Use HepG2 cells for metabolic activation studies (CYP450 enzymes) to assess nitro-reduction pathways, then validate in zebrafish models for acute toxicity (LC₅₀).

- Dose-Response Curves : Test sublethal concentrations (0.1–10 µM) to identify non-linear effects, addressing discrepancies from high-dose studies .

- Omics Integration : Transcriptomics (RNA-seq) can reveal oxidative stress pathways, while metabolomics (LC-HRMS) identifies reactive metabolites .

Q. How can environmental persistence and bioaccumulation potential of 3-(3-Chlorophenoxy)nitrobenzene be systematically evaluated?

- Persistence : Conduct OECD 301B biodegradation tests; monitor via HPLC-UV for parent compound degradation over 28 days.

- Bioaccumulation : Use log (estimated via EPI Suite) to prioritize testing. If log >3, perform fish BCF studies (OECD 305) with C-labeled compound.

- Soil Mobility : Batch sorption experiments (e.g., OECD 106) with varying soil organic matter content quantify values .

Q. What advanced separation techniques address challenges in isolating isomers of 3-(3-Chlorophenoxy)nitrobenzene?

- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (95:5) to resolve enantiomers if asymmetric synthesis is involved.

- Crystallization-Driven Resolution : Exploit differential solubility of isomers in ethanol/water mixtures at controlled cooling rates.

- HPLC with MS/MS Detection : Employ MRM modes to distinguish isomers based on fragmentation patterns (e.g., Cl vs. NO₂ loss pathways) .

Q. Methodological Notes

- Data Sources : Prioritize peer-reviewed journals, IARC monographs, and regulatory databases (e.g., NIST, EPA). Avoid non-peer-reviewed platforms like benchchem.com .

- Experimental Replication : Include triplicate measurements and positive/negative controls (e.g., nitrobenzene as a reference in toxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.